3-((4-chlorobenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole
Description
3-((4-Chlorobenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-chlorobenzylthio group, an ethyl group at position 4, and a 3-methoxy-1-methylpyrazole moiety at position 3. This compound belongs to a class of molecules known for diverse biological activities, including antimicrobial, antifungal, and enzyme-modulating properties . Its synthesis typically involves multi-step organic reactions, such as nucleophilic substitution, cyclization, and coupling reactions, with purification via techniques like medium-pressure liquid chromatography (MPLC) .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5OS/c1-4-22-14(13-9-21(2)20-15(13)23-3)18-19-16(22)24-10-11-5-7-12(17)8-6-11/h5-9H,4,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFQJRXSAIQIJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=CN(N=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-chlorobenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole typically involves multiple steps:
Formation of the 1,2,4-triazole core: This can be achieved by cyclization of appropriate hydrazine derivatives with formamide or other suitable reagents under acidic or basic conditions.
Introduction of the pyrazole ring: The pyrazole moiety can be introduced via a condensation reaction between a hydrazine derivative and an α,β-unsaturated carbonyl compound.
Attachment of the chlorobenzyl group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a thiol group, forming the thioether linkage.
Final assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often using catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Sulfoxides and sulfones: From oxidation of the thioether group.
Amines: From reduction of nitro groups.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Antimicrobial Activity
Triazoles are well-known for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit potent activity against a range of pathogens. For instance, studies have shown that triazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The specific compound has been synthesized and tested for its antimicrobial efficacy, demonstrating promising results against various microbial strains, including Staphylococcus aureus and Escherichia coli .
Antifungal Properties
Triazoles are extensively used in antifungal therapies. The unique structure of triazoles allows them to interfere with the biosynthesis of ergosterol, a critical component of fungal cell membranes. This mechanism positions them as valuable agents in treating fungal infections, particularly in immunocompromised patients . The compound under consideration may enhance this antifungal activity through its structural modifications.
Anticancer Potential
Recent studies have highlighted the anticancer properties of triazole derivatives. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented. Research suggests that triazoles can target multiple pathways involved in cancer progression, making them candidates for further development as anticancer agents .
Plant Growth Regulators
Triazole compounds are utilized as plant growth regulators due to their ability to modulate plant hormone levels. They can influence growth patterns and enhance resistance to environmental stressors. The specific compound may provide benefits such as improved yield and stress tolerance in crops .
Fungicides
The fungicidal properties of triazoles make them suitable for agricultural applications as protective agents against fungal diseases in crops. Their effectiveness in controlling diseases caused by pathogens like Fusarium and Botrytis has been well-documented, thereby supporting crop health and productivity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. Modifications to the side chains and functional groups can significantly influence biological activity. For instance:
- Chlorobenzyl Group : Enhances lipophilicity and may improve membrane penetration.
- Methoxy Group : Can provide additional hydrogen bonding capabilities, potentially increasing binding affinity to target sites.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives, including the compound in focus, revealed that specific modifications led to enhanced antimicrobial activity compared to standard treatments . The agar diffusion method was employed to assess efficacy against various microbial strains.
Case Study 2: Agricultural Trials
Field trials using the compound as a fungicide demonstrated significant reductions in disease incidence among treated crops compared to untreated controls. The results indicated improved crop yields and enhanced resistance to common fungal pathogens .
Mechanism of Action
The mechanism of action of 3-((4-chlorobenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole would depend on its specific application. In a biological context, it may act by binding to specific enzymes or receptors, altering their activity. The chlorobenzyl and pyrazole groups could facilitate interactions with hydrophobic pockets in proteins, while the thioether linkage might participate in redox reactions.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Halogen Substitution: Replacement of the 4-chlorobenzylthio group with 4-bromobenzylthio (as in ) increases molecular weight (364.26 vs. Chloro derivatives (e.g., ) exhibit higher melting points (198–199°C) compared to bromo analogues, likely due to stronger halogen-mediated crystal packing .
Heterocyclic Moieties :
- Substitution at position 5 with pyridin-4-yl () or pyrazol-4-yl (target compound) influences electronic properties. Pyridine-containing analogues may exhibit stronger π-π stacking in biological targets, whereas the methoxy group on the pyrazole in the target compound could enhance solubility .
Sulfur-Containing Groups :
Key Observations:
- Catalytic Systems : Palladium/copper catalysts (e.g., ) achieve moderate yields (52%) but require specialized reagents. Heterogeneous catalysis (e.g., ) offers higher yields (up to 87%) under milder conditions.
- Purification : MPLC () is effective for polar triazole derivatives, while recrystallization () is preferred for sulfonyl or tetrazole-containing analogues.
Biological Activity
3-((4-chlorobenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole is a synthetic compound belonging to the class of 1,2,4-triazoles. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry. The unique structural features of this compound suggest potential applications in treating various diseases, including cancer and infections.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of 400.5 g/mol. It contains several functional groups that contribute to its biological activity:
- Triazole ring : Known for its role in various biological processes.
- Pyrazole moiety : Associated with antimicrobial and anticancer properties.
- Chlorobenzyl thio group : Imparts additional pharmacological properties.
Anticancer Activity
Research indicates that compounds containing triazole and pyrazole moieties exhibit significant anticancer activity. For instance:
- In vitro Studies : Compounds similar to this compound have shown efficacy against various cancer cell lines. In one study, derivatives demonstrated IC50 values less than that of doxorubicin against Jurkat and A431 cell lines, indicating potent cytotoxic effects .
Antimicrobial Activity
The presence of the triazole ring has been linked to antimicrobial properties. Compounds with similar structures have been reported to inhibit bacterial growth effectively. For example:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(benzothiazolyl)-triazoles | Benzothiazole group | Antiviral |
| 3-(thiophen-2-ylmethyl)-4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole | Thiophenyl group instead of chlorobenzyl | Antimicrobial |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Triazoles are known to inhibit enzymes involved in disease pathways.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce apoptosis in cancer cells by interfering with cell cycle regulation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to cytotoxicity.
Study on Cytotoxicity
A recent study evaluated the cytotoxic effects of various triazole derivatives including the compound . The results indicated:
- MTT Assay Results : The compound showed significant cytotoxicity against different cancer cell lines with varying IC50 values.
Structural Activity Relationship (SAR)
The SAR analysis highlighted that modifications in the chlorobenzyl thio group significantly affect the biological activity. Electron-withdrawing groups like Cl enhance the anticancer properties .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the interaction between this compound and target proteins involved in cancer progression. The findings suggested strong binding affinities, indicating potential as a therapeutic agent .
Q & A
Q. What are the key synthetic pathways for 3-((4-chlorobenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols starting with functionalized pyrazole and triazole precursors. A general method includes:
- Step 1 : Condensation of 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid derivatives with thiol-containing intermediates (e.g., 4-chlorobenzyl mercaptan) under basic conditions.
- Step 2 : Cyclization using reagents like phosphorus oxychloride or thionyl chloride to form the triazole core.
- Optimization : Reaction efficiency can be improved by using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a heterogeneous catalyst at 70–80°C, followed by TLC monitoring . Microwave-assisted synthesis may reduce reaction times and improve yields, as demonstrated in analogous triazole systems .
Q. How should researchers characterize this compound’s purity and structural integrity?
Standard analytical workflows include:
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include the 4-chlorobenzyl thioether proton (δ 4.1–4.3 ppm) and pyrazole methyl group (δ 3.8–4.0 ppm).
- IR : Stretching vibrations for C-S (650–750 cm⁻¹) and triazole C=N (1500–1600 cm⁻¹) confirm functional groups .
- Chromatography : HPLC with a C18 column (MeCN/H₂O gradient) resolves impurities.
- Elemental Analysis : Validate stoichiometry (e.g., C, H, N, S content).
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric or conformational states?
The compound may exhibit thiol-thione tautomerism or rotational isomerism. To address this:
Q. What strategies are effective for evaluating bioactivity while minimizing cytotoxicity?
- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like fungal CYP51 or bacterial topoisomerase IV.
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing 4-chlorobenzyl with 4-fluorobenzyl) to assess impacts on antimicrobial activity .
- Cytotoxicity Assays : Use mammalian cell lines (e.g., HEK293) with MTT assays to establish selectivity indices.
Q. How should contradictory spectral or biological data be analyzed?
- Case Example : Discrepancies in NMR chemical shifts may arise from solvent polarity or tautomerism.
- Resolution : Re-run spectra in DMSO-d₆ vs. CDCl₃ to assess solvent effects.
- Variable-Temperature NMR : Monitor signal splitting at 25°C vs. 60°C to detect dynamic equilibria .
- Biological Replication : Use ≥3 independent assays with positive/negative controls (e.g., fluconazole for antifungal studies) to confirm reproducibility .
Q. What advanced computational methods predict metabolic stability or degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
